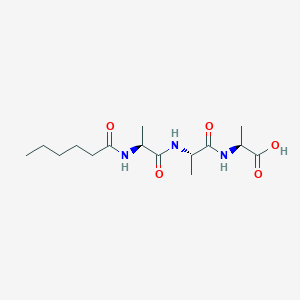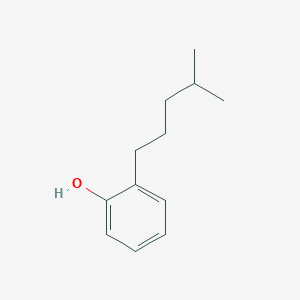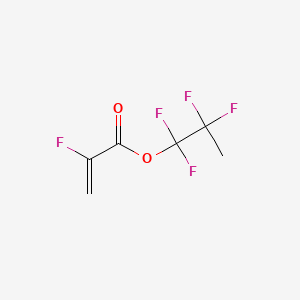
12-tert-Butoxydodec-5-ene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
12-tert-Butoxydodec-5-ene: is an organic compound with the molecular formula C16H32O . It is characterized by the presence of a tert-butoxy group attached to the 12th carbon of a dodecene chain, with a double bond located at the 5th position. This compound is of interest in organic synthesis and various industrial applications due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 12-tert-Butoxydodec-5-ene typically involves the protection of hydroxyl groups using tert-butyl groups. One common method is the Williamson ether synthesis, where an alkoxide ion reacts with an alkyl halide. For example, tert-butyl alcohol can be deprotonated to form tert-butoxide, which then reacts with a suitable dodecene derivative to form the desired ether .
Industrial Production Methods: Industrial production of this compound may involve large-scale Williamson ether synthesis or other etherification processes. The reaction conditions are optimized to ensure high yield and purity, often involving the use of catalysts and controlled temperatures to facilitate the reaction .
Chemical Reactions Analysis
Types of Reactions: 12-tert-Butoxydodec-5-ene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding alcohols or ketones.
Reduction: Reduction reactions can convert the double bond to a single bond, forming saturated derivatives.
Substitution: The tert-butoxy group can be substituted with other functional groups under appropriate conditions
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophilic substitution reactions using reagents like sodium hydride (NaH) or lithium diisopropylamide (LDA)
Major Products:
Oxidation: Formation of alcohols or ketones.
Reduction: Formation of saturated alkanes.
Substitution: Formation of various substituted ethers
Scientific Research Applications
Chemistry: 12-tert-Butoxydodec-5-ene is used as an intermediate in organic synthesis, particularly in the preparation of complex molecules and polymers .
Biology: The compound can be used in the synthesis of biologically active molecules, including potential pharmaceuticals and agrochemicals .
Medicine: Research into the medicinal applications of this compound includes its use in drug development and as a building block for bioactive compounds .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals, lubricants, and surfactants .
Mechanism of Action
The mechanism of action of 12-tert-Butoxydodec-5-ene involves its reactivity as an ether and an alkene. The double bond in the dodecene chain can participate in various addition reactions, while the tert-butoxy group can undergo nucleophilic substitution. These reactions are facilitated by the electron-donating nature of the tert-butoxy group, which stabilizes intermediates and transition states .
Comparison with Similar Compounds
12-tert-Butoxydodecane: Lacks the double bond, making it less reactive in addition reactions.
12-tert-Butoxydodec-5-yne: Contains a triple bond, leading to different reactivity patterns.
12-tert-Butoxydodec-5-ol: Contains a hydroxyl group instead of a double bond, affecting its chemical behavior .
Uniqueness: 12-tert-Butoxydodec-5-ene is unique due to the presence of both a tert-butoxy group and a double bond, which confer distinct reactivity and versatility in synthetic applications. Its ability to undergo a wide range of chemical reactions makes it valuable in various fields of research and industry .
Properties
CAS No. |
91524-81-1 |
|---|---|
Molecular Formula |
C16H32O |
Molecular Weight |
240.42 g/mol |
IUPAC Name |
12-[(2-methylpropan-2-yl)oxy]dodec-5-ene |
InChI |
InChI=1S/C16H32O/c1-5-6-7-8-9-10-11-12-13-14-15-17-16(2,3)4/h8-9H,5-7,10-15H2,1-4H3 |
InChI Key |
WPSSULGSNPSWLU-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC=CCCCCCCOC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1,4-Bis[(4-hydroxyphenyl)sulfanyl]butane-2,3-diol](/img/structure/B14348668.png)


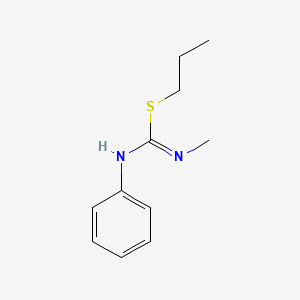
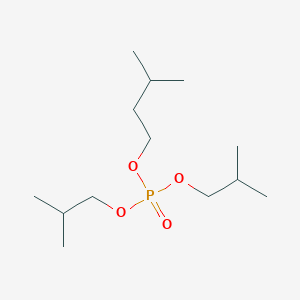
![Azuleno[1,2-b]furan](/img/structure/B14348691.png)
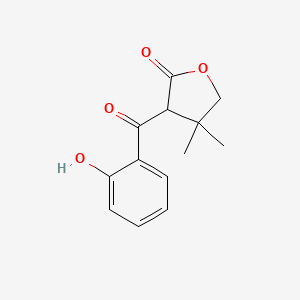
![3-Methylidene-1-[(4-methylphenyl)methyl]azetidin-2-one](/img/structure/B14348696.png)
![Acetic acid;2,9-dimethyl-6-propan-2-yl-1-oxaspiro[4.4]nonan-9-ol](/img/structure/B14348697.png)
![N-[4-(Diethylamino)-2-methylphenyl]-N'-(2-hydroxyphenyl)urea](/img/structure/B14348710.png)

